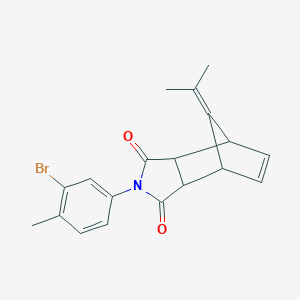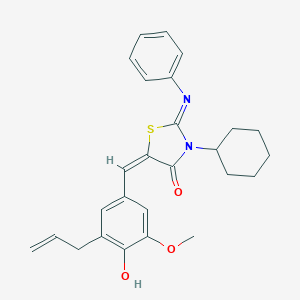![molecular formula C21H17Cl2FN4O2S B301349 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B301349.png)
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the family of purine derivatives. It is a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to an increase in cGMP levels, resulting in relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of erectile dysfunction (ED).
作用机制
The mechanism of action of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is responsible for the degradation of cGMP, which is an important signaling molecule in the body. By inhibiting 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, the levels of cGMP increase, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are mainly related to its ability to inhibit 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The increase in cGMP levels leads to relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of ED. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease.
实验室实验的优点和局限性
The advantages of using 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its potency and specificity as a 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione inhibitor. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for research on 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These include:
1. Further studies on its potential therapeutic applications in other areas, such as pulmonary hypertension and heart failure.
2. Investigation of its anti-inflammatory and anti-fibrotic effects in other disease models.
3. Development of new synthetic methods that are more efficient and cost-effective.
4. Studies on its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings.
5. Exploration of its potential use in combination with other drugs for synergistic effects.
合成方法
The synthesis of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions. The starting material is 2,6-diaminopurine, which is reacted with 3-chlorobenzyl chloride to form 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with 2-chloro-4-fluorobenzyl mercaptan in the presence of a base to form the final product.
科学研究应用
Apart from its use in the treatment of ED, 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in other areas. For example, it has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease. It has also been studied for its potential use in the treatment of pulmonary hypertension and heart failure.
属性
产品名称 |
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C21H17Cl2FN4O2S |
分子量 |
479.4 g/mol |
IUPAC 名称 |
8-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-4-3-5-14(22)8-12)20(25-18)31-11-13-6-7-15(24)9-16(13)23/h3-9H,10-11H2,1-2H3 |
InChI 键 |
LVKNPZZGFKKQEB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chlorophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301267.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)

![17-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301273.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)